molecular formula C10H14N2O2 B12355060 methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate

methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate

Cat. No.: B12355060
M. Wt: 194.23 g/mol
InChI Key: CANIVZWVMJIYES-VMPITWQZSA-N
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Description

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with methyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
  • Methyl 3-(1-ethyl-1H-pyrazol-3-yl)but-2-enoate
  • Methyl 3-(1-ethyl-1H-pyrazol-5-yl)but-2-enoate

Uniqueness

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific substitution pattern on the pyrazole ring. This affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ethyl group and the ester functionality play crucial roles in its interactions with molecular targets .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (E)-3-(1-ethylpyrazol-4-yl)but-2-enoate

InChI

InChI=1S/C10H14N2O2/c1-4-12-7-9(6-11-12)8(2)5-10(13)14-3/h5-7H,4H2,1-3H3/b8-5+

InChI Key

CANIVZWVMJIYES-VMPITWQZSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C(=C/C(=O)OC)/C

Canonical SMILES

CCN1C=C(C=N1)C(=CC(=O)OC)C

Origin of Product

United States

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